
Tert-butyl 3-((cyano(4-fluorophenyl)methyl)amino)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-((cyano(4-fluorophenyl)methyl)amino)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a tert-butyl group, a cyano group, and a 4-fluorophenyl group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((cyano(4-fluorophenyl)methyl)amino)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources.
Attachment of the 4-Fluorophenyl Group: This step often involves coupling reactions, such as Suzuki-Miyaura coupling, to attach the 4-fluorophenyl group to the azetidine ring.
Protection with Tert-Butyl Group: The final step involves the protection of the amino group with a tert-butyl group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((cyano(4-fluorophenyl)methyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the cyano group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, cyanides, and organometallic compounds are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-butyl 3-((cyano(4-fluorophenyl)methyl)amino)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-((cyano(4-fluorophenyl)methyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and the 4-fluorophenyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-cyano-3-((4-fluorophenyl)amino)azetidine-1-carboxylate: A closely related compound with similar structural features.
Tert-butyl 3-oxoazetidine-1-carboxylate: Another azetidine derivative with different functional groups.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: A structurally similar compound with a piperidine ring.
Uniqueness
Tert-butyl 3-((cyano(4-fluorophenyl)methyl)amino)azetidine-1-carboxylate is unique due to the presence of both the cyano and 4-fluorophenyl groups, which contribute to its distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H20FN3O2 |
|---|---|
Molecular Weight |
305.35 g/mol |
IUPAC Name |
tert-butyl 3-[[cyano-(4-fluorophenyl)methyl]amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H20FN3O2/c1-16(2,3)22-15(21)20-9-13(10-20)19-14(8-18)11-4-6-12(17)7-5-11/h4-7,13-14,19H,9-10H2,1-3H3 |
InChI Key |
VIXPQEYBXBCYGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC(C#N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B14872115.png)
![5-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-1,2,4-triazin-3-ol](/img/structure/B14872120.png)

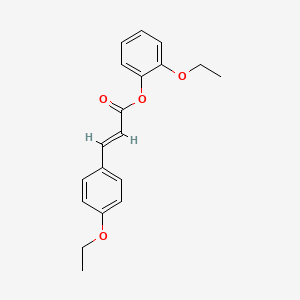
![2-((9-methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxy)acetic acid](/img/structure/B14872130.png)
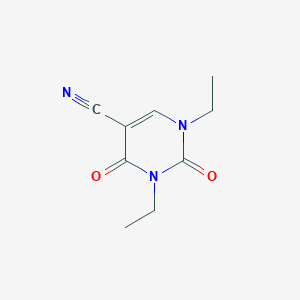
![1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one](/img/structure/B14872139.png)
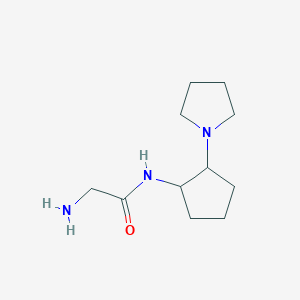


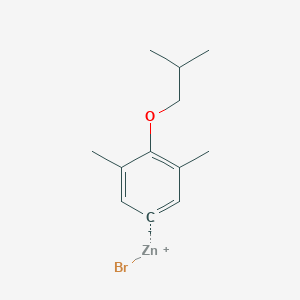
![6H-[1,4]dioxepino[2,3-b]pyrazin-7(8H)-one](/img/structure/B14872183.png)
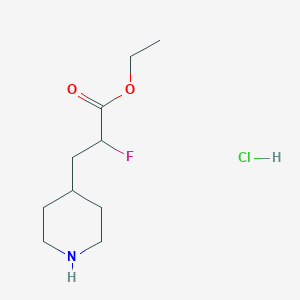
![[(1R,7S,9R,10Z,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B14872192.png)
